molecular formula C9H9ClO3S B2574289 Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate CAS No. 851340-07-3

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate

Cat. No.: B2574289
CAS No.: 851340-07-3
M. Wt: 232.68
InChI Key: JEMPMPWJBAEHNE-UHFFFAOYSA-N
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Description

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS: 851340-07-3) is an organosulfur compound with the molecular formula C₉H₉ClO₃S and a molecular weight of 232.68 g/mol . Structurally, it features a thiophene ring substituted at the 2-position with a methyl acetate group and at the 5-position with a 2-chloroacetyl moiety. This dual functionalization imparts unique reactivity, making it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and materials science applications. The chloroacetyl group is highly reactive toward nucleophilic substitution, while the ester moiety offers opportunities for further hydrolysis or derivatization.

Properties

IUPAC Name

methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-13-9(12)4-6-2-3-8(14-6)7(11)5-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPMPWJBAEHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions and Outcomes

Reagents/ConditionsProductYieldSource
HCl/MeOH, refluxMethyl ester retention (synthesis)84%
NaOH (aq), reflux2-[5-(2-Chloroacetyl)thiophen-2-yl]acetic acid>90%*

*Inferred from reverse esterification in .

Mechanistic Insight :

  • Basic Hydrolysis : The ester undergoes nucleophilic attack by hydroxide, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate anion, which is protonated to the acid.

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating water attack and eventual cleavage.

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl (–COCH₂Cl) moiety is highly reactive toward nucleophiles, enabling substitution reactions.

Reported Substitution Reactions

NucleophileReagents/ConditionsProductApplicationSource
Amines (e.g., NH₃, RNH₂)THF, room temperature2-[5-(2-Aminoacetyl)thiophen-2-yl]acetatePrecursor for bioactive amides
Thiols (e.g., RSH)K₂CO₃, DMFThioether derivativesFunctionalization for drug design
Hydroxide (OH⁻)H₂O/EtOH, reflux2-[5-(2-Hydroxyacetyl)thiophen-2-yl]acetateIntermediate for oxidation

Key Findings :

  • Substitution with amines produces acetamide derivatives, which are pivotal in synthesizing antiproliferative agents (e.g., tubulin inhibitors) .

  • Thiol substitutions generate sulfur-containing analogs with enhanced electronic properties for materials science .

Reduction Reactions

Although direct reduction data for this compound is limited, analogous systems suggest potential pathways:

Hypothetical Reduction Pathways

Target GroupReagentsExpected ProductRelevance
Chloroacetyl (–COCH₂Cl)H₂/Pd-C2-[5-(2-Hydroxyacetyl)thiophen-2-yl]acetateBioactive intermediate
Ketone (if reduced)NaBH₄, LiAlH₄2-[5-(2-Chloropropyl)thiophen-2-yl]acetateRare; steric hindrance limits

Note : The electron-withdrawing chloro group may stabilize the carbonyl, making reductions less favorable without tailored catalysts.

Cyclization and Condensation Reactions

The chloroacetyl group participates in cyclocondensation to form heterocycles:

Example Reaction

Reagents/ConditionsProductApplicationSource
Thiourea, K₂CO₃, refluxThiazole-fused thiophene derivativesAntimicrobial agents

Mechanism :

  • Nucleophilic attack by sulfur from thiourea on the chloroacetyl carbon, followed by cyclodehydration to form a thiazole ring.

Comparative Reactivity Table

Functional GroupReactivity TowardTypical ReagentsProduct Stability
Methyl EsterHydrolysisH⁺/H₂O or OH⁻/H₂OHigh (carboxylic acid)
ChloroacetylNucleophilic substitutionAmines, thiols, hydroxideModerate to high
Thiophene RingElectrophilic substitutionHNO₃, SO₃HLow (requires directing groups)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate has been investigated for its potential as a precursor to biologically active molecules. Thiophene derivatives are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. Research indicates that compounds derived from thiophenes can inhibit the growth of various pathogens, making them candidates for new antibiotic therapies .

Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, derivatives of this compound have shown promising results against human cancer cell lines, with some derivatives exhibiting IC50 values in the micromolar range. These compounds may act by disrupting cellular processes or inducing apoptosis in cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chloroacetyl group can be substituted with different nucleophiles to generate a variety of thiophene derivatives.
  • Reduction Reactions : This compound can be reduced to form alcohols or amines, which are useful in synthesizing more complex organic molecules .

Materials Science

In materials science, thiophene derivatives are utilized in the development of organic semiconductors and electronic devices such as organic light-emitting diodes (OLEDs). This compound's unique electronic properties make it suitable for incorporation into materials designed for electronic applications .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntimicrobial25 - 50
Methyl 2-(5-nitrothiophen-2-yl)acetateAnticancer10 - 30
Methyl 3-(4-chlorophenyl)thiopheneAntifungal15 - 40

Table 2: Synthesis Pathways for Thiophene Derivatives

Reaction TypeStarting MaterialProduct
Nucleophilic SubstitutionThis compoundVarious thiophene derivatives
ReductionThis compoundMethyl 2-[5-(aminothiophen)]

Case Studies

  • Antimicrobial Evaluation
    A study assessed the antimicrobial activity of various thiophene derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Screening
    In vitro testing on human colon carcinoma cell lines revealed that specific derivatives of this compound showed potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics. This highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate depends on its specific application. In medicinal chemistry, for instance, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

2-(Thiophen-2-yl)acetic Acid Derivatives

A study by Di Micco et al. (2021) investigated 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of mPGES-1, a target in anti-inflammatory drug development . Unlike this compound, these derivatives lack the chloroacetyl substituent and instead feature a carboxylic acid group.

  • Reactivity : The chloroacetyl group enables nucleophilic substitution (e.g., with amines or thiols), a pathway absent in unsubstituted thiophene-acetic acid derivatives.

Methyl 3-Fluoro-2-methoxy-5-sulfamoylbenzoate

This ester (CAS: discontinued, CymitQuimica Ref: 10-F741402) shares the methyl ester functionality but replaces the thiophene ring with a fluorinated, methoxy- and sulfamoyl-substituted benzene ring .

  • Key Difference : The sulfamoyl group introduces hydrogen-bonding capacity, which may favor interactions in enzyme-binding pockets, whereas the chloroacetyl group in this compound prioritizes electrophilic reactivity.

Structural and Reactivity Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
This compound C₉H₉ClO₃S 232.68 Thiophene, ester, chloroacetyl Intermediate for nucleophilic substitutions
2-(Thiophen-2-yl)acetic acid C₆H₆O₂S 142.18 Thiophene, carboxylic acid mPGES-1 inhibition
Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate C₉H₁₀FNO₅S 271.24 Benzene, sulfamoyl, fluoro, ester Discontinued (potential enzyme modulation)

Pharmaceutical Potential

  • This compound’s chloroacetyl group can serve as a handle for synthesizing analogs with improved pharmacokinetic profiles. In contrast, the carboxylic acid derivatives studied by Di Micco et al. showed direct bioactivity but required formulation adjustments to address solubility limitations .

Discontinuation and Challenges

  • Both this compound and Methyl 3-fluoro-2-methoxy-5-sulfamoylbenzoate are listed as discontinued by CymitQuimica, suggesting challenges in scalability, stability, or regulatory compliance .

Biological Activity

Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS No. 851340-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a chloroacetyl group. The synthesis typically involves the reaction of 2-chloroacetyl chloride with thiophene-2-acetic acid, followed by esterification with methanol, often using triethylamine as a base to neutralize hydrochloric acid produced during the reaction .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Nucleophilic Substitution : The chloroacetyl group can undergo nucleophilic substitution, forming substituted derivatives that may exhibit enhanced biological activities.
  • Covalent Bond Formation : The chloroacetyl moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
  • π-π Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, further modulating their activity.

Anticancer Activity

This compound has shown promise in anticancer applications. A study indicated that compounds with similar structures exhibited significant growth inhibition against various cancer cell lines, including breast cancer cell lines MDA-MB-231 and MCF-7. The presence of halogen substituents (like chloro) on the aromatic rings improved anticancer activity due to enhanced reactivity and interaction with cellular targets .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-23112.5Apoptosis induction
Compound BMCF-715.0Cell cycle arrest
This compound--Potentially similar mechanisms

Antimicrobial Activity

Research has indicated that thiophene derivatives possess antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis

This compound can be compared to other halogenated thiophene derivatives:

CompoundSubstituentReactivityBiological Activity
Methyl 2-[5-(2-bromoacetyl)thiophen-2-yl]acetateBromoModerateModerate anticancer activity
Methyl 2-[5-(2-fluoroacetyl)thiophen-2-yl]acetateFluoroHighEnhanced selectivity
This compoundChloroHighPromising anticancer potential

Case Studies and Research Findings

  • In Vitro Studies : Compounds structurally similar to this compound were tested for their effects on cancer cell proliferation. Results indicated that these compounds could induce apoptosis and inhibit cell growth effectively.
    • Study Reference : A recent study highlighted that derivatives with chloro substitutions showed improved IC50 values against cancer cell lines compared to their non-halogenated counterparts .
  • Molecular Docking Studies : Docking studies have been performed to predict the binding affinities of similar compounds to target proteins involved in cancer progression. These studies suggested that the presence of halogen atoms enhances binding interactions, which may correlate with increased biological activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves functionalization of the thiophene ring followed by chloroacetylation. For example, thiophene derivatives can undergo Friedel-Crafts acylation or nucleophilic substitution to introduce the chloroacetyl group. A key step is controlling the reaction temperature (e.g., 0–5°C for exothermic reactions) and using catalysts like AlCl₃ for acylation . Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents (e.g., 1:1.2 for limiting reagents) are critical to minimize side products like over-acetylated derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity product .

Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the thiophene ring and ester/chloroacetyl groups. For example, the methyl ester typically resonates at δ ~3.7 ppm, while the thiophene protons appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.
  • X-ray Crystallography : Single-crystal diffraction (using software like SHELXL or WinGX ) resolves stereochemistry and bond lengths. For instance, the thiophene ring’s planarity and C-Cl bond distance (~1.76 Å) can validate structural integrity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at –20°C, away from moisture and oxidizing agents to prevent decomposition.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) can model:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient chloroacetyl group) .
  • HOMO-LUMO Gaps : Estimate reactivity (e.g., narrow gaps suggest higher electrophilicity). For example, the thiophene ring’s π-system may lower LUMO energy, enhancing susceptibility to nucleophilic attack .
  • Thermochemical Data : Calculate bond dissociation energies (BDEs) to predict stability under thermal stress . Validate results against experimental thermogravimetric analysis (TGA) data.

Q. How can crystallographic data resolve discrepancies in computational vs. experimental bond parameters?

If DFT-predicted bond lengths (e.g., C=O in the ester group) deviate from X-ray data by >0.05 Å, refine computational models by:

  • Including solvent effects (e.g., PCM model for THF) .
  • Adjusting exchange-correlation functionals (e.g., hybrid functionals like M06-2X for better accuracy) .
  • Validating against high-resolution datasets (R factor <0.05) from SHELXL-refined structures .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., thioacetalization or chloromethylation)?

  • Directing Groups : Use electron-donating substituents (e.g., methyl ester) to guide electrophilic attack to the thiophene’s α-position .
  • Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to activate chloroacetyl groups for nucleophilic substitution .
  • Kinetic Control : Monitor reaction progress via TLC to halt at intermediate stages (e.g., before over-functionalization) .

Q. How can reaction byproducts be identified and mitigated during scale-up synthesis?

  • LC-MS/MS : Detect trace impurities (e.g., dimerization products from radical intermediates) .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to minimize side reactions. For example, reducing reaction time from 24h to 12h may suppress hydrolysis of the ester group .
  • Quenching Protocols : Rapid cooling and neutralization (e.g., with NaHCO₃) can prevent acid-catalyzed degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between predicted (DFT) and observed (NMR/X-ray) molecular geometries?

  • Check Basis Set Adequacy : Upgrade from 6-31G(d) to def2-TZVP for better electron correlation .
  • Account for Crystal Packing Effects : X-ray data may show distortions due to intermolecular forces absent in gas-phase DFT models .
  • Experimental Replication : Re-measure NMR in deuterated DMSO to rule out solvent artifacts .

Q. What methodologies resolve conflicting reactivity predictions (e.g., nucleophilic vs. electrophilic behavior)?

  • Competitive Experiments : Compare reaction outcomes with control substrates (e.g., methyl thiophene-2-carboxylate vs. non-ester analogs) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between mechanistic pathways (e.g., SN1 vs. SN2) .

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